2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
This compound belongs to a class of substituted benzo[d]thiazole derivatives, characterized by a tetrahydrobenzo[d]thiazole core fused with carboxamide functionalities. Its structure includes a benzamido group at position 2 and a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) substituent on the N-atom of the carboxamide moiety.
Synthesis protocols for such compounds typically involve multistep reactions, including coupling of pre-functionalized benzoic acid derivatives with amines or hydrazides under mild conditions (e.g., using EDC/HOBt or isothiocyanate-mediated cyclization) . Structural confirmation relies on IR (C=O at ~1660–1680 cm⁻¹, absence of C=S in thiazoles), ¹H/¹³C NMR (tetrahydrobenzo ring protons at δ 1.5–2.8 ppm), and mass spectrometry .
Properties
IUPAC Name |
2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-21(15-5-2-1-3-6-15)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-9-10-17-18(11-14)30-13-29-17/h1-3,5-6,9-11,16H,4,7-8,12-13H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPVUMVFOCZXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzodioxol and thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including cell cycle regulation, apoptosis, and signal transduction
Biological Activity
The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. Its unique structure combines a benzothiazole core with a benzo[d][1,3]dioxole moiety, suggesting significant biological activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.
Molecular Structure
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 421.47 g/mol
- IUPAC Name : 2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.47 g/mol |
| IUPAC Name | 2-benzamido-N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and dioxole moieties exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Mechanism of Action :
- Case Study :
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens.
- Quorum Sensing Inhibition :
- Efficacy Against Specific Pathogens :
Structure-Activity Relationship (SAR)
The SAR analysis of this class of compounds reveals that modifications in the benzothiazole and dioxole structures significantly influence their biological activities.
-
Key Modifications :
- Substituents on the benzothiazole ring can enhance anticancer activity.
- The presence of electron-withdrawing groups on the dioxole moiety can improve antimicrobial efficacy.
- Computational Studies :
Scientific Research Applications
The compound 2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule featuring a benzothiazole core and a benzo[d][1,3]dioxole moiety. It belongs to the azolidine class of compounds and has potential applications in medicinal chemistry due to its biological activities.
Potential Applications
This compound has several potential applications:
- Biological activities Research suggests that compounds similar to this compound exhibit significant biological activities.
- Interaction studies Interaction studies involving this compound focus on understanding how it interacts with biological targets at the molecular level.
- Cancer treatment and antimicrobial properties This compound has unique structural features, including a benzothiazole core and a benzo[d][1,3]dioxole moiety, suggesting significant biological activities, particularly in cancer treatment and antimicrobial properties.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydrocyclopenta[d]thiazole | Contains benzodioxole and thiazole | Antibacterial and anticancer |
| N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(phenyl)urea | Benzothiazole derivative | Antimicrobial |
| 2-amino-N-benzoylbenzothiazoles | Benzothiazole core | Antitumor activity |
Comparison with Similar Compounds
Key Observations:
Metabolic Stability : Piperonyl groups (dioxole) are prone to cytochrome P450-mediated oxidation, whereas cyclopropane derivatives (e.g., ) show enhanced stability due to rigid structure .
Electronic Effects : Thiophene-containing analogs (e.g., ) exhibit stronger electron-withdrawing properties, which may alter binding affinities to kinase targets compared to the dioxole group .
Q & A
Q. Table 1: Representative Synthesis Data for Analogous Compounds
Basic: How is structural confirmation and purity validation achieved for such compounds?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiazole ring protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
Advanced: How do structural modifications impact biological activity in thiazole-carboxamide derivatives?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance anticancer activity by increasing electrophilicity .
- Stereochemistry : (4R)-isomers in dihydrothiazoles show higher activity than (4S)-isomers due to better target binding .
- Assay Design : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (IC50 values) validate activity .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Compound ID | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 4a (Ev2) | 3,4,5-Trimethoxyphenyl | Anticancer | |
| 9c (Ev10) | 4-Bromophenyl | Docking affinity |
Advanced: How can computational modeling guide the optimization of this compound?
Methodological Answer:
- QTAIM Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) critical for ligand-receptor binding .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with targets like PDK1 in cancer pathways .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Advanced: What methodologies are used to resolve contradictions in synthetic yields or purity?
Methodological Answer:
- Low-Yield Troubleshooting : Steric hindrance (e.g., bulky substituents in compound 70, Ev4) or unstable intermediates may reduce yields. Optimizing reaction time/temperature or using protecting groups (e.g., tert-butyl carbamate) mitigates this .
- Purity Discrepancies : Trace solvents or byproducts require gradient HPLC or preparative TLC .
Advanced: How to design experiments to assess environmental or metabolic stability?
Methodological Answer:
- Environmental Fate Studies : Long-term projects (e.g., 2005–2011, Ev19) analyze degradation pathways, bioaccumulation, and toxicity in soil/water systems .
- Metabolic Profiling : Liver microsome assays (e.g., human CYP450 enzymes) identify major metabolites .
Q. Table 3: Experimental Design Framework
| Study Type | Key Parameters | Reference |
|---|---|---|
| Environmental Impact | Compartmental distribution, degradation kinetics | |
| Pharmacokinetics | CYP450 inhibition, plasma stability |
Advanced: How to reconcile conflicting biological data across analogs?
Methodological Answer:
- Dose-Response Curves : Validate activity thresholds (e.g., IC50 reproducibility across assays) .
- Counterion Effects : HCl salts (e.g., compound 67, Ev4) may alter solubility and bioavailability .
Advanced: What statistical models are suitable for analyzing structure-property relationships?
Methodological Answer:
- Multivariate Analysis : PLS regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Machine Learning : Random Forest models predict synthetic feasibility based on reaction databases (e.g., Reaxys) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
